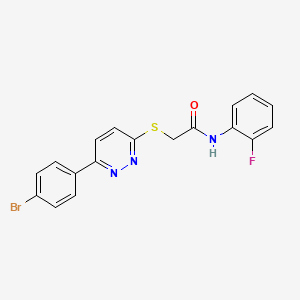

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrFN3OS/c19-13-7-5-12(6-8-13)15-9-10-18(23-22-15)25-11-17(24)21-16-4-2-1-3-14(16)20/h1-10H,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRZGSLNAOXJCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a pyridazine derivative, followed by the introduction of the thioether linkage through a nucleophilic substitution reaction. The final step involves the acylation of the intermediate with 2-fluoroaniline under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

- 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

- 2-((6-(4-methylphenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

- 2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide lies in its specific substitution pattern, which can impart distinct chemical and biological properties. For example, the presence of the bromine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Biological Activity

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic compound belonging to the class of pyridazine derivatives. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is , with a molecular weight of approximately 428.3 g/mol. The unique structure features a pyridazine ring substituted with a bromophenyl group and a thioacetamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18BrN3OS |

| Molecular Weight | 428.3 g/mol |

| CAS Number | 872694-84-3 |

The biological activity of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites or allosteric sites, thus modulating their activity.

- Receptor Interaction : The bromophenyl group can interact with hydrophobic pockets in proteins, while the thioacetamide moiety can form hydrogen bonds with amino acid residues, influencing receptor signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide exhibit significant antimicrobial activity. For example:

- Study Findings : A study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The potential anticancer effects of this compound have also been explored:

- Case Study : In vitro studies revealed that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting it may act as a chemotherapeutic agent .

Comparative Analysis

When compared to other pyridazine derivatives, 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide exhibits unique properties due to the presence of the bromine atom, which enhances its reactivity:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide | High | Moderate |

| 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-methylphenyl)acetamide | Moderate | Low |

| 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-dimethylaminophenyl)acetamide | Low | High |

Q & A

Q. What is the standard synthetic protocol for 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide, and what critical parameters influence yield?

The synthesis typically involves:

- Step 1 : Nucleophilic substitution to introduce the 4-bromophenyl group onto the pyridazine ring.

- Step 2 : Thioether bond formation via reaction of the pyridazine intermediate with a thiol-containing acetamide precursor.

- Step 3 : Purification via column chromatography or recrystallization.

Q. Critical parameters :

- Temperature control (60–80°C for coupling reactions).

- Solvent choice (DMF or DMSO for polar intermediates).

- Catalysts (e.g., triethylamine for deprotonation) .

Table 1 : Synthesis Optimization Parameters

| Step | Reaction Time (h) | Solvent | Catalyst | Yield Range (%) |

|---|---|---|---|---|

| 1 | 4–6 | DMF | None | 60–75 |

| 2 | 8–12 | DMSO | Et₃N | 45–65 |

| 3 | – | Ethanol | – | 80–90 (purity) |

Q. Which analytical techniques are recommended for characterizing this compound, and how are they applied?

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .

Q. What preliminary biological screening models are suitable for evaluating its pharmacological potential?

- Enzyme inhibition assays : Target kinases or proteases due to pyridazine’s affinity for ATP-binding pockets .

- In vitro cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory models : COX-2 inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across studies?

Contradictions often arise from:

- Structural analogs : Minor substituent changes (e.g., 4-bromophenyl vs. 4-fluorophenyl) alter target selectivity .

- Assay conditions : Variations in pH, solvent (DMSO concentration), or cell passage number.

Methodological fix : - Standardize protocols (e.g., NIH/NCATS guidelines).

- Use isogenic cell lines to reduce genetic variability .

Q. What strategies optimize the compound’s bioavailability while retaining activity?

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Substituent variation : Synthesize analogs with halogen (Br, F), alkyl (methyl), or electron-donating (methoxy) groups.

- Key metrics : Measure binding affinity (Kd), IC₅₀, and pharmacokinetic parameters (t½, Cmax).

- Computational modeling : Use docking (AutoDock Vina) to predict binding poses .

Table 2 : SAR Parameters for Analog Screening

| Substituent Position | Group | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| Pyridazine-C6 | Br | 0.45 | 0.12 |

| Acetamide-N | F | 0.78 | 0.08 |

| Phenyl-C4 | OCH₃ | 1.20 | 0.25 |

Q. What computational tools are effective for predicting its interaction with biological targets?

Q. How should researchers address instability of the thioether bond under physiological conditions?

- Stabilization strategies :

- Replace sulfur with sulfone or sulfonamide groups.

- Use steric hindrance (bulky substituents) to protect the bond .

- In vitro testing : Monitor degradation via LC-MS in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.